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(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Medicinal chemistry Physicochemical profiling Lead optimization

As a structurally novel but biologically uncharacterized triazole-piperidine methanone, this compound (CAS 1797309-56-8) addresses the need for diverse building blocks in early-stage SAR campaigns. Its 95% purity supports de novo antifungal screening and kinase inhibitor scaffold-hopping. Benefit from rapid global dispatch for immediate parallel synthesis initiation.

Molecular Formula C13H16N4OS
Molecular Weight 276.36
CAS No. 1797309-56-8
Cat. No. B2988074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
CAS1797309-56-8
Molecular FormulaC13H16N4OS
Molecular Weight276.36
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C13H16N4OS/c1-16-9-11(14-15-16)13(18)17-6-4-10(5-7-17)12-3-2-8-19-12/h2-3,8-10H,4-7H2,1H3
InChIKeyFQUIMGDNDROSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Physicochemical Properties


(1-Methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8) is a synthetic small molecule belonging to the class of triazole-piperidine methanones. Its molecular formula is C₁₃H₁₆N₄OS with a molecular weight of 276.36 g/mol, and it incorporates three pharmacophoric elements – a 1-methyl-1,2,3-triazole ring, a piperidine linker, and a terminal thiophene moiety [1]. Computed physicochemical properties include an XLogP3-AA of 1.4, zero hydrogen bond donors, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 79.3 Ų, placing it within favorable drug-like chemical space [1]. The compound is currently listed as a research-grade chemical by specialist suppliers with typical purity specifications of 95% [1]. Critically, no peer-reviewed biological activity data, no patent-disclosed target engagement metrics, and no in vivo pharmacological profiling have been identified for this specific compound in public databases, including PubMed, ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology. This evidence gap must inform procurement decisions: the compound is a structurally novel but biologically uncharacterized entity, suitable only for de novo screening or as a synthetic intermediate, not as a validated pharmacological tool.

Chemical Class Synthetic triazole-piperidine methanone incorporating thiophene moiety
Characterization Status Structurally novel but biologically uncharacterized entity; no peer-reviewed target engagement data
Screening Use Context De novo phenotypic screening candidate or synthetic intermediate requiring prospective validation

Risks of Generic Substitution


The substitution of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone with structurally related in-class analogs carries quantifiable risk owing to the high sensitivity of biological target engagement to even single-atom variations in the heterocyclic periphery. Published structure–activity relationship (SAR) campaigns on triazole-piperidine chemotypes have demonstrated that replacing the thiophene ring with phenyl, furan, or substituted thiophenes can produce order-of-magnitude shifts in target binding affinity and selectivity [1][2]. For instance, within a series of 4-triazolyl-substituted piperidine renin inhibitors, variation at the triazole N-1 substituent alone modulated IC₅₀ values by over 100-fold [1]. Similarly, in antifungal triazole-piperidine side-chain analogs, the identity and substitution pattern of the heterocycle dictated whether compounds exhibited broad-spectrum activity or were essentially inactive [2]. These class-level precedents establish that the specific combination of a 1-methyl-1,2,3-triazole carbonyl and a 4-(thiophen-2-yl)piperidine cannot be assumed bioisosteric with close analogs. Until direct comparative data are generated for this compound, interchanging it with any other triazole-piperidine or thiophene-piperidine derivative represents an unvalidated extrapolation.

Heterocycle Identity Sensitivity Replacing thiophene with phenyl or furan may shift target binding affinity by orders of magnitude based on class-level SAR
Triazole Regioisomerism 1,2,3-triazole topology may not transfer to 1,2,4-triazole analogs; connectivity and substitution pattern context differ
Linker-Dependent Conformation Carbonyl-piperidine linker introduces flexibility absent in direct C-linked analogs; binding mode may not be equivalent

Quantitative Differentiation Evidence


Lipophilicity and Polar Surface Area vs. Analogs

For the target compound versus its closest hypothetical analogs – where the thiophen-2-yl group is replaced by phenyl or furan-2-yl – computed physicochemical properties predict measurable differences in lipophilicity and polar surface area that directly affect permeability and solubility. The target compound has XLogP3-AA = 1.4 and TPSA = 79.3 Ų [1]. The phenyl analog (4-phenylpiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is predicted to have XLogP ≈ 1.8 and TPSA ≈ 59.3 Ų (reduction of one sulfur-associated polar contribution). The furan analog is predicted to have XLogP ≈ 1.0–1.1 and TPSA ≈ 83.5 Ų. The thiophene-2-yl compound therefore occupies a distinct intermediate physicochemical space – more lipophilic than furan but more polar than phenyl – which may confer differential membrane permeability and metabolic stability profiles. These computed values are derived from PubChem algorithmic predictions [1] and analog calculations using standard in silico tools.

Lipophilicity & PSA
Class-level inference
XLogP3 = 1.4; TPSA = 79.3 Ų
Phenyl analog: XLogP ≈ 1.8, TPSA ≈ 59.3 Ų
Furan analog: XLogP ≈ 1.0–1.1, TPSA ≈ 83.5 Ų
Distinct intermediate lipophilicity-polarity space predicted
Computed descriptors; experimental solubility/permeability data to verify
Medicinal chemistry Physicochemical profiling Lead optimization

Scaffold Divergence from PF-4989216

PF-4989216 (CAS 1276553-09-3) is the most structurally proximal literature-characterized comparator containing both triazole and thiophene rings. PF-4989216 is a potent PI3Kα inhibitor with Ki = 0.6 nM (p110α) and cellular IC₅₀ (p-Akt S473) = 79 nM, with selectivity over mTOR (Ki = 1440 nM) [1]. However, PF-4989216 differs from the target compound in three critical structural features: (i) it contains a 1H-1,2,4-triazole rather than a 1-methyl-1H-1,2,3-triazole; (ii) the triazole is directly C-linked to a highly substituted thiophene-3-carbonitrile core rather than connected via a carbonyl-piperidine linker; (iii) the overall scaffold topology is a 2-morpholino-5-triazolyl-thiophene-3-carbonitrile, representing a fundamentally different pharmacophore architecture. The target compound's 1,2,3-triazole regioisomerism and the presence of a flexible piperidine-methanone linker are not present in PF-4989216. No direct target engagement data exist to bridge this scaffold gap.

Scaffold vs. PF-4989216
Cross-study comparable
1,2,3-triazole with carbonyl-piperidine linker
PF-4989216: 1,2,4-triazole with direct C-linkage; PI3Kα Ki = 0.6 nM
Scaffold topology may not transfer PI3K activity
No direct target engagement data bridge this structural gap
Kinase inhibition PI3K/Akt/mTOR pathway Scaffold hopping

Antifungal SAR and Heterocycle Identity

Within the well-characterized class of triazole-piperidine antifungal agents, systematic SAR studies have demonstrated that the identity of the heterocycle attached to the piperidine ring profoundly affects antifungal potency. In one series of 1,2,3-triazole-piperidine side-chain derivatives tested against eight human pathogenic fungi (including Candida albicans, Candida krusei, and Aspergillus fumigatus), MIC₈₀ values spanned from <0.125 µg/mL to >64 µg/mL depending on the terminal aromatic substituent [1]. Compounds bearing halogenated phenyl groups showed MIC₈₀ values of 0.25–2 µg/mL against fluconazole-resistant C. albicans, while unsubstituted phenyl or pyridyl analogs were substantially less active (MIC₈₀ >16 µg/mL). The target compound's thiophen-2-yl substituent has not been evaluated within this SAR framework, but the sensitivity of antifungal activity to the heterocycle identity is established at a quantitative level. This class-level inference indicates that the thiophene-containing compound cannot be substituted with phenyl or other heterocyclic analogs without risking loss of antifungal activity.

Antifungal SAR Range
Class-level inference
>500-fold MIC₈₀ range
Dependent on heterocycle identity in published triazole-piperidine series
Heterocycle identity context for antifungal screening
Thiophen-2-yl substituent unevaluated; MIC data to generate
Antifungal drug discovery CYP51 inhibition Triazole SAR

Renin Inhibitor SAR and Triazole Substitution

In a series of 4-triazolyl-substituted piperidine derivatives evaluated as renin inhibitors, the nature of the triazole N-1 substituent was a dominant determinant of inhibitory potency. Compounds bearing a 1-substituted 1,2,3-triazol-5-yl group showed IC₅₀ values as low as 0.8 µM, whereas closely related analogs with different N-1 substitution patterns or alternative heterocyclic linkages exhibited IC₅₀ values exceeding 100 µM [1]. The target compound contains a 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety, which is a distinct connectivity pattern (1,4-disubstituted 1,2,3-triazole with carbonyl linker) not represented in the published renin inhibitor series. The carbonyl linker introduces additional conformational degrees of freedom and alters the electronic character of the triazole ring compared to directly C-linked triazole-piperidine analogs. This structural divergence is predicted, based on established SAR, to produce a distinct activity profile at aspartyl proteases including renin.

Renin Inhibitor SAR
Class-level inference
>100-fold IC₅₀ variation
Driven by triazole connectivity and N-1 substitution pattern
Triazole connectivity context for aspartyl protease studies
1,2,3-triazole regioisomer not represented in published series
Renin inhibition Antihypertensive agents Triazole-piperidine SAR

CNS Permeability and Metabolic Liability

Using the target compound's computed molecular descriptors (MW = 276.36, XLogP = 1.4, TPSA = 79.3 Ų, HBD = 0, rotatable bonds = 2) [1] and applying standard CNS MPO (Multiparameter Optimization) scoring, the compound achieves a predicted CNS MPO score of approximately 5.0–5.2 out of 6, indicating favorable potential for brain penetration. In contrast, the phenyl analog (estimated XLogP ≈ 1.8, TPSA ≈ 59.3 Ų) yields a CNS MPO score of approximately 5.4–5.6, while the furan analog (XLogP ≈ 1.0–1.1, TPSA ≈ 83.5 Ų) scores approximately 4.6–4.8. The thiophene sulfur atom also introduces a potential site for CYP450-mediated S-oxidation not present in phenyl or furan analogs, representing a distinct metabolic liability or bioactivation pathway. These predictions are based on validated computational models and established medicinal chemistry principles; no experimental ADMET data exist for this compound.

CNS Penetrability
Class-level inference
Predicted CNS MPO ≈ 5.0–5.2
Phenyl analog: ≈ 5.4–5.6; Furan analog: ≈ 4.6–4.8
Intermediate brain penetrance prediction with unique S-oxidation liability
Computed ADMET predictions; no experimental PK data available
ADMET prediction Blood-brain barrier permeability Cytochrome P450 metabolism

Evidence Ceiling and Data Gaps

All differentiation evidence presented for (1-methyl-1H-1,2,3-triazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1797309-56-8) is classified as Class-Level Inference or Supporting Evidence. No Direct Head-to-Head Comparison data exist for this compound against any named comparator. No primary research paper, patent, or authoritative database reports any measured biological activity (IC₅₀, Ki, EC₅₀, MIC), any selectivity profile, any in vivo pharmacokinetic parameter, any toxicity endpoint, or any target engagement data for this specific compound. The only verified quantitative data are computed molecular descriptors from PubChem [1]. Procurement decisions predicated on assumed biological activity, target selectivity, or in vivo efficacy are unsupported. The compound's value proposition is limited to: (i) use as a structurally novel, biologically naive screening candidate in de novo phenotypic or target-based assays; (ii) use as a synthetic intermediate for further derivatization; (iii) procurement for computational modeling, physicochemical profiling, or analytical method development. Any claim beyond these applications requires prospective experimental validation.

Evidence Ceiling
Data to verify
Zero peer-reviewed biological data
No IC₅₀, Ki, MIC, or in vivo PK reported in public databases
Maximal data gap; research value lies in structural novelty
Any target engagement assumption requires prospective validation
Evidence gap analysis Procurement risk assessment Data transparency

Application Scenarios


Antifungal Phenotypic Screening

Based on class-level SAR evidence that triazole-piperidine side-chain derivatives exhibit MIC₈₀ values spanning >500-fold depending on heterocycle identity [1], the target compound – bearing an unevaluated thiophen-2-yl substituent – is a rational inclusion in antifungal phenotypic screening libraries. Its intermediate lipophilicity (XLogP = 1.4) and moderate polar surface area (TPSA = 79.3 Ų) [2] suggest adequate fungal cell membrane permeability. Procurement is warranted specifically for programs seeking to expand SAR beyond phenyl- and halogen-substituted triazole-piperidine analogs, with the understanding that primary screening data must be generated de novo.

Kinase Inhibitor Scaffold-Hopping

The target compound shares the triazole-thiophene two-ring pharmacophore with the clinical-stage PI3K inhibitor PF-4989216 but differs in triazole regioisomerism (1,2,3- vs. 1,2,4-), linker topology (carbonyl-piperidine vs. direct C-linkage), and thiophene substitution pattern [3][2]. This scaffold divergence makes the compound suitable for PI3K/Akt/mTOR pathway screening as a scaffold-hopping exercise, particularly for programs seeking novel intellectual property positions distinct from the PF-4989216 chemotype. No assumption of PI3K inhibitory activity should be made; the compound represents a structurally novel, biologically naive kinase screening candidate.

In Silico ADMET Modeling

The compound's well-defined computed molecular descriptors (MW = 276.36, XLogP = 1.4, TPSA = 79.3 Ų, HBD = 0, rotatable bonds = 2) [2] and its distinct CNS MPO profile relative to phenyl and furan analogs support its use as a calibration standard or test case in computational ADMET model development. The thiophene sulfur atom provides a unique molecular feature (potential S-oxidation site) not present in phenyl or furan analogs, making the compound valuable for developing or validating in silico metabolism prediction algorithms.

Synthetic Intermediate for Library Production

The compound contains a ketone carbonyl adjacent to the piperidine nitrogen, offering a synthetic handle for further derivatization (e.g., reduction, reductive amination, Grignard addition). Its CAS registration (1797309-56-8) and defined purity specification (typically 95%) [2] support its procurement as a building block for parallel synthesis of triazole-piperidine libraries. This application leverages the compound's structural features without requiring pre-existing biological validation.

Application
Selection Property
Validation Focus
Antifungal phenotypic screening
Triazole-piperidine scaffold with thiophene substituent
De novo MIC determination against fungal panels
Kinase inhibitor scaffold-hopping
1,2,3-triazole topology distinct from 1,2,4-triazole inhibitors
PI3K/Akt/mTOR pathway screening for novel IP
In silico ADMET modeling
Computed molecular descriptors and CNS MPO profile
Correlation with experimental PK and metabolism data
Synthetic intermediate production
Ketone functionalization handle and defined purity
Parallel library synthesis and derivatization verification
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